molecular formula C16H14F2OS B1327558 3',5'-Difluoro-3-(2-thiomethylphenyl)propiophenone CAS No. 898780-61-5

3',5'-Difluoro-3-(2-thiomethylphenyl)propiophenone

Cat. No.: B1327558
CAS No.: 898780-61-5
M. Wt: 292.3 g/mol
InChI Key: IDHWAKLCNBQVET-UHFFFAOYSA-N
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Description

3’,5’-Difluoro-3-(2-thiomethylphenyl)propiophenone: is an organic compound with the molecular formula C16H14F2OS and a molecular weight of 292.3 g/mol . This compound has gained significant attention in the scientific community due to its various applications in research and industries.

Scientific Research Applications

Chemistry: 3’,5’-Difluoro-3-(2-thiomethylphenyl)propiophenone is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is used to study the effects of fluorine and sulfur-containing compounds on biological systems. It serves as a model compound for investigating the interactions between these elements and biological molecules.

Medicine: Its unique structure may contribute to the design of drugs with improved efficacy and reduced side effects.

Industry: In industrial applications, 3’,5’-Difluoro-3-(2-thiomethylphenyl)propiophenone is used in the production of specialty chemicals and materials. Its incorporation into polymers and coatings can enhance their properties, such as thermal stability and resistance to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Difluoro-3-(2-thiomethylphenyl)propiophenone typically involves the reaction of 3’,5’-difluorobenzaldehyde with 2-thiomethylphenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as piperidine, and a solvent, such as ethanol. The mixture is heated under reflux conditions for several hours to yield the desired product .

Industrial Production Methods: In industrial settings, the production of 3’,5’-Difluoro-3-(2-thiomethylphenyl)propiophenone may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of advanced purification techniques, such as column chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3’,5’-Difluoro-3-(2-thiomethylphenyl)propiophenone can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation reactions can introduce additional halogen atoms into the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bromine, chlorine, catalysts like iron(III) chloride.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Mechanism of Action

The mechanism of action of 3’,5’-Difluoro-3-(2-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms in the compound enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. The sulfur atom in the thiomethyl group can form covalent bonds with nucleophilic sites in proteins, leading to changes in their structure and function .

Comparison with Similar Compounds

  • 3’,5’-Difluoro-3-(2-methylphenyl)propiophenone
  • 3’,5’-Difluoro-3-(2-methoxyphenyl)propiophenone
  • 3’,5’-Difluoro-3-(4-thiomethylphenyl)propiophenone
  • 3’,5’-Dimethyl-3-(2-thiomethylphenyl)propiophenone
  • 3’,5’-Dichloro-3-(2-thiomethylphenyl)propiophenone

Uniqueness: 3’,5’-Difluoro-3-(2-thiomethylphenyl)propiophenone is unique due to the presence of both fluorine and sulfur atoms in its structure. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and the ability to form covalent bonds with biological molecules. These properties make it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

1-(3,5-difluorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2OS/c1-20-16-5-3-2-4-11(16)6-7-15(19)12-8-13(17)10-14(18)9-12/h2-5,8-10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHWAKLCNBQVET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CCC(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644350
Record name 1-(3,5-Difluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898780-61-5
Record name 1-(3,5-Difluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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